

Ruboxistaurin PKC beta I and beta II IC50 values

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Compound Focus: Ruboxistaurin hydrochloride

CAS No.: 169939-93-9

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Inhibitory Profile of Ruboxistaurin

The table below summarizes the inhibitory activity (IC50 values) of Ruboxistaurin against various PKC isoforms and other kinases, demonstrating its high selectivity for PKC β [1] [2] [3].

Target Kinase	IC50 Value	Experimental Context
PKC β I	4.7 nM	ATP-competitive, reversible inhibition [2] [3]
PKC β II	5.9 nM	ATP-competitive, reversible inhibition [1] [2]
PKC η	52 nM	Demonstrates selectivity over other novel PKCs [2]
PKC α	360 nM	Demonstrates selectivity over other conventional PKCs [2]
PKC γ	300 nM	Demonstrates selectivity over other conventional PKCs [2]
PKC δ	250 nM	Demonstrates selectivity over other novel PKCs [2]
PKC ϵ	600 nM	Demonstrates selectivity over other novel PKCs [2]
PKC ζ	>100 μ M	Virtually no inhibition of atypical PKC [2]

Target Kinase	IC50 Value	Experimental Context
PKA, Casein Kinase, Src	>100 μ M	Highly selective for PKC over other ATP-dependent kinases [2]

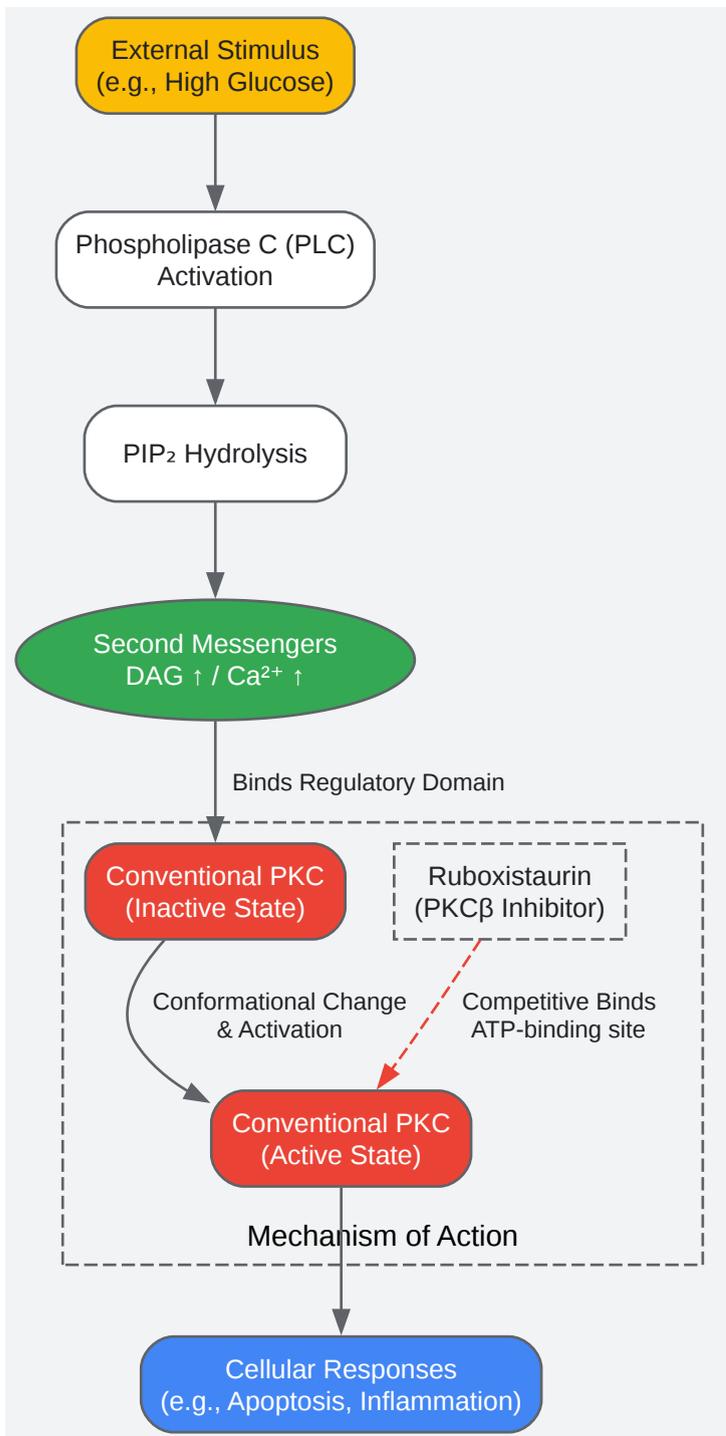
Experimental Evidence & Protocols

Key experimental findings and methodologies from the literature provide context for the inhibitory data.

- **In Vitro Kinase Assays:** The primary IC50 values for PKC β I and PKC β II inhibition are determined using **ATP-competitive, reversible enzyme assays** [2] [3]. Ruboxistaurin exhibits high selectivity for PKC β over other PKC isozymes and other ATP-dependent kinases like protein kinase A, casein kinase, and src [2].
- **Cellular Functional Assays:** In human renal glomerular endothelial cells (HRGECs) incubated under high glucose conditions, **10 nM Ruboxistaurin** reduced cell viability and inhibited the increase of swiprosin-1, a protein associated with apoptosis [3]. Another study in HUVECs showed that Ruboxistaurin (200 nM) promoted apoptosis in the presence of AGEs by modulating Bax, Bad, and Bcl-2 protein expression [2].
- **In Vivo Animal Studies:** In diabetic mouse models, oral administration of Ruboxistaurin at **1 mg/kg for 8 weeks** markedly reduced glomerular endothelial cell apoptosis and renal injury [3]. In diabetic rats, oral doses of **0.1 to 10 mg/kg** significantly reduced the number of trapped leukocytes in the retinal microcirculation [3].

PKC Signaling Pathway and Ruboxistaurin Mechanism

The following diagram illustrates the activation pathway of conventional PKC isoforms and the specific point of inhibition by Ruboxistaurin.



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This diagram shows that Ruboxistaurin acts as an **ATP-competitive inhibitor**, binding to the catalytic domain of primarily the PKCβI and PKCβII isoforms to prevent their activation and downstream signaling [1] [2] [4].

Current Status and Research Context

While Ruboxistaurin has shown promise in pre-clinical and some clinical trials for diabetic microvascular complications, its development for these indications was discontinued after regulatory agencies requested additional Phase 3 study data [5]. However, research interest continues, including a **Phase II study (NCT02769611)** to evaluate its efficacy in adults with heart failure [5] [3]. Research also suggests PKC β is a potential target for COVID-19-related acute respiratory distress syndrome (ARDS) [6].

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